methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate
Description
Methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core linked to a pyrrole ring via an acetylated 3-(trifluoromethyl)anilino group. Its molecular formula is C₁₉H₁₃F₃N₂O₄S, with a molecular weight of 422.38 g/mol (theoretical). The compound’s structure includes:
- A methyl ester at the 2-position of the thiophene ring.
- A pyrrole moiety substituted with a 2-oxoacetyl group.
- A 3-(trifluoromethyl)anilino substituent, which introduces strong electron-withdrawing effects and steric bulk.
Properties
IUPAC Name |
methyl 3-[2-[2-oxo-2-[3-(trifluoromethyl)anilino]acetyl]pyrrol-1-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4S/c1-28-18(27)16-14(7-9-29-16)24-8-3-6-13(24)15(25)17(26)23-12-5-2-4-11(10-12)19(20,21)22/h2-10H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNABVCJHCRHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301113162 | |
| Record name | Methyl 3-[2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477857-77-5 | |
| Record name | Methyl 3-[2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477857-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Substituent Position Variations: Meta- vs. Para-Trifluoromethyl Analogs
The positional isomer methyl 3-(2-{2-oxo-2-[4-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate (CAS 477857-78-6) shares the same molecular formula (C₁₉H₁₃F₃N₂O₄S) and weight (422.4 g/mol) as the target compound but differs in the para-substitution of the trifluoromethyl group on the aniline ring .
Key Differences:
Steric Accessibility :
- The meta-CF₃ substituent may create asymmetric steric hindrance, influencing binding to biological targets or catalytic sites.
Table 1: Structural Comparison of Trifluoromethyl-Substituted Analogs
| Property | Target Compound (Meta-CF₃) | Analog A (Para-CF₃) |
|---|---|---|
| Molecular Formula | C₁₉H₁₃F₃N₂O₄S | C₁₉H₁₃F₃N₂O₄S |
| Molecular Weight (g/mol) | 422.38 | 422.4 |
| Substituent Position | 3-(trifluoromethyl) | 4-(trifluoromethyl) |
| Key Feature | Asymmetric steric effects | Symmetric electronic effects |
Substituent Type Variations: Trifluoromethyl vs. Fluoro Analogs
Methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate (CAS 477857-76-4) replaces the trifluoromethyl group with a 4-fluoro substituent. Its molecular formula is C₁₈H₁₃FN₂O₄S, with a lower molecular weight (372 g/mol) due to the absence of the bulky CF₃ group .
Key Differences:
Solubility and Permeability :
- The smaller F substituent may improve aqueous solubility compared to the hydrophobic CF₃ group.
Table 2: Substituent-Type Comparison
| Property | Target Compound (CF₃) | Analog B (F) |
|---|---|---|
| Molecular Formula | C₁₉H₁₃F₃N₂O₄S | C₁₈H₁₃FN₂O₄S |
| Molecular Weight (g/mol) | 422.38 | 372 |
| Substituent | 3-CF₃ | 4-F |
| Electronic Impact | Strongly withdrawing | Moderately withdrawing |
Structural Analogues with Alternative Moieties
Additional analogs include derivatives with morpholino (CAS 477857-72-0) or piperidino (CAS 477857-74-2) groups replacing the anilino moiety . These modifications introduce cyclic amine substituents, which:
- Enhance hydrogen-bonding capacity via nitrogen lone pairs.
- Alter logP values (lipophilicity) due to polar morpholine/piperidine rings.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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